(R)-Xanthoanthrafil

Overview

Description

FR 226807 is a small molecule drug developed by Astellas Pharma, Inc. It is a potent and selective inhibitor of phosphodiesterase type 5A (PDE5A), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in various tissues. The compound has been primarily investigated for its potential therapeutic applications in the treatment of urogenital diseases, particularly erectile dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FR 226807 involves multiple steps, starting from commercially available starting materialsThe final step involves the coupling of the amino group with the appropriate benzyl derivative to form the target compound .

Industrial Production Methods

Industrial production of FR 226807 follows similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

FR 226807 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of FR 226807 with modified functional groups, which can be further investigated for their biological activities .

Scientific Research Applications

Pharmacological Applications

1.1 PDE5 Inhibition

(R)-Xanthoanthrafil's primary pharmacological application is its function as a PDE5 inhibitor. This mechanism is crucial for the treatment of erectile dysfunction (ED) and other related conditions. PDE5 inhibitors work by enhancing blood flow to the penis, thereby facilitating erections in response to sexual stimulation.

- Mechanism of Action : By inhibiting the enzyme phosphodiesterase type 5, this compound increases levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved erectile function .

1.2 Clinical Studies

Clinical studies have assessed the efficacy and safety of this compound in various formulations:

- A study published in Chemistry & Pharmaceutical Bulletin demonstrated that this compound could be effectively detected in dietary supplements marketed for sexual enhancement, confirming its presence and potential effectiveness in these products .

Analytical Applications

2.1 Detection in Dietary Supplements

The detection of this compound in dietary supplements is critical due to concerns over adulteration and safety. Various analytical techniques have been developed for this purpose:

- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been employed to quantify this compound in supplements, ensuring compliance with safety standards and identifying potential illegal adulterants .

- PDE5 Inhibition Assays : A rapid screening method utilizing PDE5 inhibition assays has been established to identify adulterated products. This assay can analyze multiple samples simultaneously, providing quick and reliable results .

Table 1: Summary of Analytical Methods for Detecting this compound

| Method | Description | Advantages |

|---|---|---|

| HPLC | Quantitative analysis of supplements | High sensitivity and specificity |

| PDE5 Inhibition Assay | Rapid screening for PDE5 inhibitors | Fast results; simultaneous analysis |

| IR Spectroscopy | Identification based on spectral fingerprints | Non-destructive; quick analysis |

3.1 Example Case Study

A notable case study involved the analysis of dietary supplements that claimed to enhance sexual performance. Using HPLC coupled with mass spectrometry, researchers successfully identified this compound among other compounds, confirming its presence as an active ingredient . The study highlighted the importance of rigorous testing to prevent consumer exposure to potentially harmful or ineffective products.

Regulatory Implications

The detection and regulation of this compound are essential for consumer safety. Regulatory bodies like the FDA closely monitor dietary supplements for adulteration with pharmaceutical compounds like PDE5 inhibitors. The establishment of standardized testing methods ensures that products on the market are safe and effective.

Mechanism of Action

FR 226807 exerts its effects by selectively inhibiting phosphodiesterase type 5A, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, FR 226807 increases the levels of cyclic guanosine monophosphate in tissues, leading to enhanced vasodilation and improved blood flow. This mechanism is particularly beneficial in the treatment of erectile dysfunction, where increased blood flow to the penile tissue is required for achieving and maintaining an erection .

Comparison with Similar Compounds

Similar Compounds

Sildenafil: Another well-known phosphodiesterase type 5A inhibitor used for the treatment of erectile dysfunction.

Tadalafil: A similar compound with a longer duration of action compared to sildenafil.

Vardenafil: Another phosphodiesterase type 5A inhibitor with a similar mechanism of action.

Uniqueness of FR 226807

FR 226807 is unique in its high potency and selectivity for phosphodiesterase type 5A compared to other inhibitors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, FR 226807 has shown promising results in preclinical studies, indicating its potential as a novel therapeutic agent for urogenital diseases .

Biological Activity

(R)-Xanthoanthrafil, also known as FR-226807, is a compound that has garnered attention for its biological activity as a phosphodiesterase-5 (PDE-5) inhibitor. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

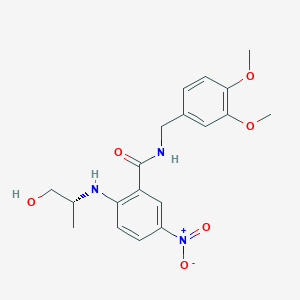

This compound has a molecular formula of and a molecular weight of 389 g/mol. Its structure can be described as N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide, indicating its complex arrangement of functional groups that contribute to its pharmacological activity .

This compound functions primarily as a PDE-5 inhibitor. By inhibiting this enzyme, it enhances the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is similar to other well-known PDE-5 inhibitors like sildenafil and tadalafil but with distinct pharmacokinetic properties .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PDE-5 with an IC50 value of 1.1 nM, indicating a high potency compared to other phosphodiesterases . Moreover, it has been shown to increase cGMP levels significantly in various tissues, including the kidney and aorta .

In Vivo Studies

A notable study involved spontaneous hypertensive rats treated with cyclosporin A to evaluate the nephroprotective effects of this compound. The results indicated that administration of the compound improved renal function and reduced histological damage associated with cyclosporin A treatment. Specifically, it led to increased cGMP levels in renal tissues, which correlated with improved renal parameters such as serum creatinine and sodium excretion .

Case Studies

- Dietary Supplement Analysis : The first case report identified this compound in a dietary supplement marketed for sexual enhancement. The product was analyzed using high-performance liquid chromatography (HPLC) and confirmed to contain approximately 31 mg of this compound per capsule. This finding raised concerns regarding the safety and regulation of dietary supplements containing unapproved pharmaceutical compounds .

- Health Risks Assessment : A broader analysis of illicit erectile dysfunction products revealed that many contain PDE-5 inhibitors like this compound. While these compounds can provide therapeutic benefits, their presence in unregulated products poses significant health risks due to potential mislabeling and dosage inaccuracies .

Research Findings Summary

| Study Type | Findings |

|---|---|

| In Vitro | IC50 for PDE-5 inhibition: 1.1 nM; significant increase in cGMP levels in various tissues. |

| In Vivo | Improved renal function in hypertensive rats treated with cyclosporin A when co-administered with this compound. |

| Case Report | Detected in dietary supplements; raises regulatory concerns regarding safety and efficacy. |

| Health Risks | Identified in illicit ED products; potential for mislabeling and health risks associated with unregulated use. |

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2R)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISFCTXLAXIEMV-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179477 | |

| Record name | (R)-Xanthoanthrafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247568-68-9 | |

| Record name | FR 226807 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247568-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Xanthoanthrafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247568689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Xanthoanthrafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOANTHRAFIL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAU22ZHP0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.